4-Ethoxy-3-fluoro-5-methoxybenzaldehyde
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Overview
Description
4-Ethoxy-3-fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-fluoro-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and ethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-fluoro-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Ethoxy-3-fluoro-5-methoxybenzoic acid.
Reduction: 4-Ethoxy-3-fluoro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3-fluoro-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluoro-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
3-Fluoro-4-methoxybenzaldehyde: Similar structure but with different positions of the substituents.
4-Methoxybenzaldehyde: Lacks both the fluoro and ethoxy groups .
Uniqueness
4-Ethoxy-3-fluoro-5-methoxybenzaldehyde is unique due to the combination of its substituents, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
4-ethoxy-3-fluoro-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
ASZXQMFOLHHQPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C=O)OC |
Origin of Product |
United States |
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